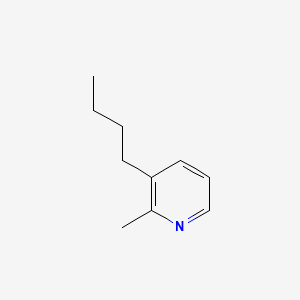

2-Picoline, 3-butyl-

Description

2-Picoline, systematically named 2-methylpyridine, is a heterocyclic aromatic compound with the molecular formula C₆H₇N. It is a colorless liquid with a boiling point of 128–129°C, a melting point of -70°C, and a density of 943 kg/m³ . The compound has a strong, unpleasant odor akin to pyridine. Industrially, 2-picoline is used in synthesizing vinylpyridine, agrichemicals (e.g., nitrapyrin), and pharmaceuticals such as amprolium (an anticoccidial agent) and picoplatin (a platinum-based anticancer drug) . Its reactivity in organometallic chemistry is notable, forming complexes like 2-picolyllithium·2-picoline dimer, which exhibit unconventional bonding patterns .

Properties

Molecular Formula |

C10H15N |

|---|---|

Molecular Weight |

149.23 g/mol |

IUPAC Name |

3-butyl-2-methylpyridine |

InChI |

InChI=1S/C10H15N/c1-3-4-6-10-7-5-8-11-9(10)2/h5,7-8H,3-4,6H2,1-2H3 |

InChI Key |

IOJMHLWMBNKRRM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(N=CC=C1)C |

Origin of Product |

United States |

Preparation Methods

Step 1: Chloromethylation of 2-Picoline

- Reactants : 2-picoline, halohydrocarbon solvent (e.g., methylene dichloride, chloroform, or 1,2-ethylene dichloride), benzamide catalyst, and trichloromethyl isocyanate as chlorinating agent.

- Conditions : The chlorinating agent is added dropwise over 1 hour to a refluxing mixture of 2-picoline, solvent, and benzamide at 40–90 °C for 2–3 hours.

- Outcome : Formation of 2-chloromethylpyridine with high yield (~90–95%).

- Purification : Cooling, filtration, washing with chloroform and saturated sodium carbonate solution, followed by solvent evaporation under reduced pressure.

Step 2: Hydrolysis to 2-Piconol

- Reactants : 2-chloromethylpyridine, alkaline solution (sodium carbonate, sodium bicarbonate, sodium hydroxide, potassium carbonate, or potassium oxalate), water.

- Conditions : Reflux for 5–7 hours.

- Outcome : Conversion to 2-piconol (2-hydroxymethylpyridine) with yields around 84–87%.

- Purification : Extraction with dichloromethane, washing with saturated brine, drying over anhydrous sodium sulfate, and solvent evaporation.

Step 3: Oxidation to 2-Pyridylaldehyde

- Reactants : 2-piconol, halohydrocarbon solvent, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) catalyst, potassium bromide, and 10% sodium hypochlorite solution (chlorine bleach).

- Conditions : Cooling to -10 to 0 °C, slow addition of bleach solution, followed by reaction at 10–25 °C for 30–60 minutes.

- Outcome : Formation of 2-pyridylaldehyde with yields of about 88%.

- Purification : Extraction, washing with sulfothiorine and saturated brine, drying, and vacuum distillation.

This method emphasizes mild reaction conditions, high yields, and suitability for industrial scale-up due to controlled chlorination and oxidation steps with minimal waste generation.

Comparative Data Table of Key Preparation Steps

| Step | Reactants & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Chloromethylation | 2-picoline, trichloromethyl isocyanate, benzamide | 40–90 °C, reflux 2–3 h, dropwise addition over 1 h | 90–95 | Halohydrocarbon solvent (e.g., CH2Cl2) |

| Hydrolysis to 2-piconol | 2-chloromethylpyridine, NaOH or potassium oxalate | Reflux 5–7 h | 84–87 | Extraction and drying steps included |

| Oxidation to aldehyde | 2-piconol, TEMPO, KBr, NaOCl (chlorine bleach), solvent | -10 to 25 °C, 30–60 min | 88 | Mild oxidation with minimal waste |

| Alkylation (3-picoline) | Formaldehyde, paracetaldehyde, ammonia, acetic acid | 260–300 °C, 30–130 bar, 10–30 min | ~44 | High-pressure reactor; side product control |

Summary of Research Findings and Industrial Relevance

- The chloromethylation-hydrolysis-oxidation sequence provides a reliable industrial route to 2-pyridylaldehydes, which can be precursors to 2-picoline derivatives.

- Use of trichloromethyl isocyanate as a chlorinating agent allows controlled mono-chlorination, improving selectivity and reducing by-products.

- TEMPO-catalyzed oxidation with sodium hypochlorite is a mild and efficient method for converting hydroxymethyl pyridines to aldehydes.

- Alkylation methods for introducing the 3-butyl group are less documented but can be inferred from related alkylpyridine syntheses involving aldehyde condensation and ammonia under high-pressure conditions.

- Advanced reactor designs (loop and jet-loop reactors) enhance mixing and heat transfer, increasing yields and reducing side products in alkylpyridine synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-2-methylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.

Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the pyridine ring, leading to the formation of substituted pyridines.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium catalyst

Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation

Major Products Formed

Oxidation: Pyridine N-oxides

Reduction: Reduced pyridine derivatives

Substitution: Substituted pyridines with various functional groups

Scientific Research Applications

3-Butyl-2-methylpyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-butyl-2-methylpyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as a Lewis base, activating certain Lewis acidic parts of molecules and increasing their reactivity towards electrophiles. This activation can facilitate various chemical reactions, making the compound valuable in catalysis and organic synthesis .

Comparison with Similar Compounds

Key Research Findings

Reactivity in Superbases : Deprotonation of 2-picoline with sodium in tetramethylethylenediamine (tmeda) yields isolable crystalline products like [2-PicNa·tmeda]₂ , demonstrating its utility in synthesizing defined nucleophiles .

Structural Insights : Multipole refinement of high-resolution X-ray data for 2-picolyllithium·2-picoline dimer revealed precise bond lengths and charge density distributions, critical for understanding metal-ligand interactions .

Regulatory Status : 2-Picoline is listed under EPCRA Section 313 with a threshold planning quantity (TPQ) of 5,000 pounds due to its environmental and health hazards .

Q & A

Q. What statistical methods ensure reproducibility in pharmacological studies involving 3-butyl-2-picoline?

- Methodological Answer : Apply ANOVA or Student’s t-tests to compare dose-response curves (EC50/IC50) across replicates. Report confidence intervals (95%) and power analysis results to validate sample sizes. Document synthetic protocols in alignment with IUPAC guidelines to minimize batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.